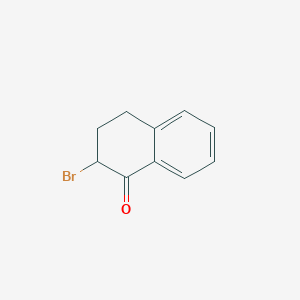![molecular formula C9H12O5 B083368 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) CAS No. 14087-34-4](/img/structure/B83368.png)
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2R,4S,5S)-rel-(9CI) is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as 6-OHDA and is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and motivation.
Mecanismo De Acción
The mechanism of action of 6-OHDA involves the selective uptake of the compound by dopamine-producing neurons, followed by oxidation and subsequent damage to cellular components such as proteins, lipids, and DNA. This damage ultimately leads to the death of the neuron and a reduction in dopamine levels.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-OHDA are primarily related to its ability to selectively destroy dopamine-producing neurons. This leads to a reduction in dopamine levels and subsequent changes in neurotransmitter signaling, which can have wide-ranging effects on behavior, mood, and movement. In addition to its use in Parkinson's disease research, 6-OHDA has also been used to study the role of dopamine in addiction, depression, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-OHDA in lab experiments include its selectivity for dopamine-producing neurons, which allows for precise manipulation of dopamine levels in animal models. However, the use of 6-OHDA also has some limitations, including its potential toxicity to non-dopaminergic neurons and the difficulty of delivering the compound to specific brain regions.
Direcciones Futuras
There are several potential future directions for research on 6-OHDA. One area of interest is the development of new methods for delivering the compound to specific brain regions, which could improve the precision of experiments and reduce the potential for off-target effects. Another area of interest is the use of 6-OHDA in combination with other compounds to study the complex interactions between neurotransmitters and their receptors. Finally, there is also potential for the use of 6-OHDA in the development of new treatments for Parkinson's disease and other neurological disorders.
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI))-rel-(9CI) is a cyclic organic compound that has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. The synthesis of 6-OHDA is a complex process that requires careful control of reaction conditions to ensure high yield and purity. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on 6-OHDA.
Métodos De Síntesis
The synthesis of 6-OHDA involves the oxidation of dopamine using hydrogen peroxide or other oxidizing agents. The reaction results in the formation of a cyclic intermediate, which is then acetylated to produce the final product. The synthesis of 6-OHDA is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
6-OHDA has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. One of the most common applications of 6-OHDA is in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 6-OHDA is used to selectively destroy dopamine-producing neurons in animal models of Parkinson's disease, allowing researchers to study the underlying mechanisms of the disease and test potential treatments.
Propiedades
Número CAS |
14087-34-4 |
|---|---|
Nombre del producto |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) |
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8-,9+ |
Clave InChI |
PHNFXFOXZXFGGU-SPJNRGJMSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)OC(=O)C |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
SMILES canónico |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Sinónimos |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



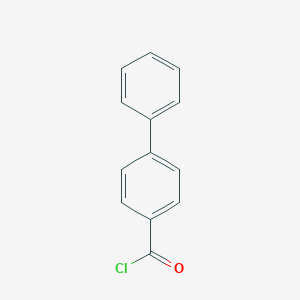


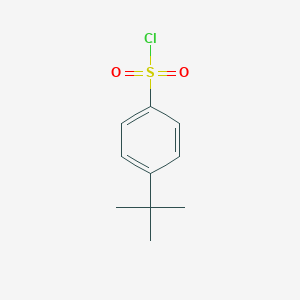
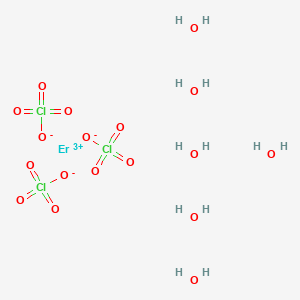
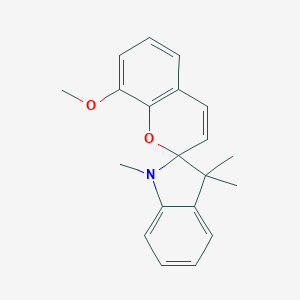
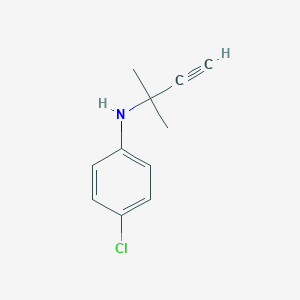
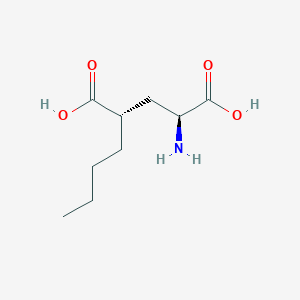
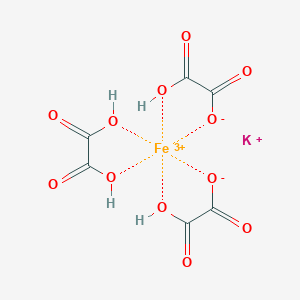
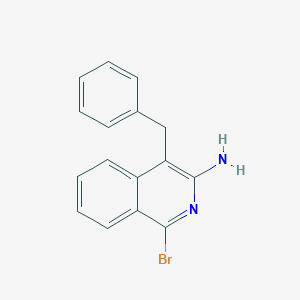
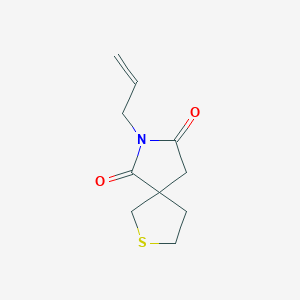
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
